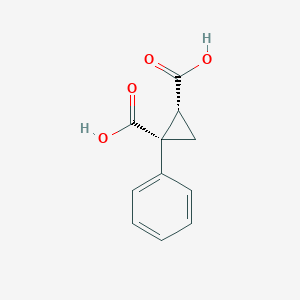![molecular formula C13H9BrF3N B13155248 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B13155248.png)
5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C13H9BrF3N |
|---|---|
Peso molecular |
316.12 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9BrF3N/c1-8-5-12(18-7-11(8)14)9-3-2-4-10(6-9)13(15,16)17/h2-7H,1H3 |
Clave InChI |
GGZGOPYCIFZRIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


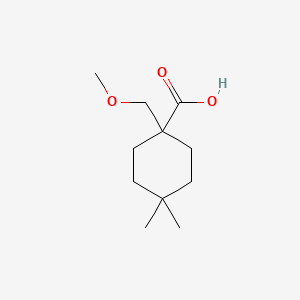
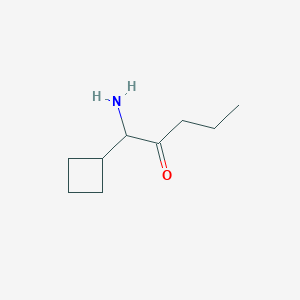
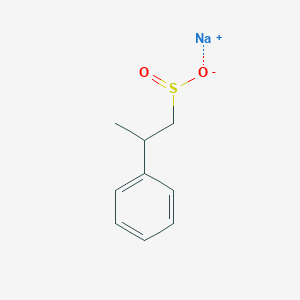

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
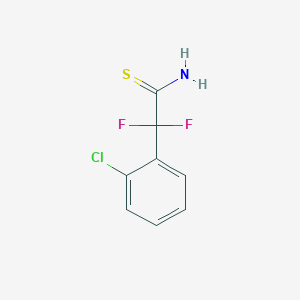
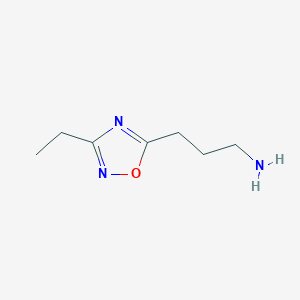
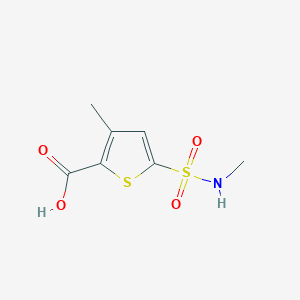


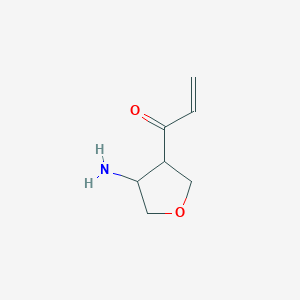
![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)

